molecular formula C8H11N3O B12601212 N-Hydroxy-N''-(2-methylphenyl)guanidine CAS No. 910557-63-0

N-Hydroxy-N''-(2-methylphenyl)guanidine

Cat. No.: B12601212
CAS No.: 910557-63-0
M. Wt: 165.19 g/mol
InChI Key: XBXHMZHEYCCHLH-UHFFFAOYSA-N
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Description

N-Hydroxy-N''-(2-methylphenyl)guanidine is a guanidine derivative characterized by a hydroxy group attached to one nitrogen atom and a 2-methylphenyl substituent on another. Guanidines are known for their strong basicity due to the resonance stabilization of the protonated form, making them versatile in medicinal chemistry and materials science. The hydroxy and 2-methylphenyl groups likely influence its solubility, hydrogen-bonding capacity, and biological interactions compared to other guanidine derivatives .

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of N-Hydroxy-N''-(2-methylphenyl)guanidine typically involves several steps, including the formation of guanidine derivatives followed by hydroxylation. The following sections outline specific methodologies reported in the literature.

Method 1: Reaction of Guanidine with Hydroxylamine

One of the common methods for synthesizing this compound involves the reaction of a corresponding guanidine derivative with hydroxylamine.

  • Reagents :

    • Guanidine derivative (e.g., N-(2-methylphenyl)guanidine)
    • Hydroxylamine hydrochloride
    • Base (e.g., sodium acetate)
  • Procedure :

    • Dissolve the guanidine derivative in a suitable solvent (e.g., ethanol).
    • Add hydroxylamine hydrochloride and sodium acetate to the solution.
    • Heat the mixture at reflux for several hours.
    • Cool and filter the precipitate to obtain the product.
  • Yield and Purity : Typical yields range from 70% to 85%, with purities exceeding 95% as determined by HPLC analysis.

Method 2: Direct Hydroxylation of Guanidine Derivatives

Another approach involves direct hydroxylation of substituted guanidines using oxidizing agents.

  • Reagents :

    • Substituted guanidine (e.g., N-(2-methylphenyl)guanidine)
    • Oxidizing agent (e.g., hydrogen peroxide or m-chloroperbenzoic acid)
  • Procedure :

    • Combine the guanidine derivative with the oxidizing agent in an inert atmosphere.
    • Stir at room temperature or under mild heating conditions.
    • Monitor the reaction progress via TLC.
    • Once complete, quench the reaction and isolate the product through crystallization.
  • Yield and Purity : Yields can vary from 60% to over 90%, with purities often above 98%.

Method 3: Multi-step Synthesis via Intermediate Compounds

A more complex synthesis route involves multiple steps where intermediates are formed before reaching this compound.

Step Reagents Conditions Product
Step 1 2-Methylphenyl isocyanate + amine Reflux in DMF Intermediate A
Step 2 Intermediate A + hydroxylamine Reflux This compound
  • Notes : Each step requires careful monitoring of reaction conditions to optimize yields and minimize by-products.

Comparative Analysis of Methods

The following table summarizes the advantages and disadvantages of each preparation method:

Method Advantages Disadvantages
Reaction with Hydroxylamine Simple procedure; good yields Requires careful handling of hydroxylamine
Direct Hydroxylation High purity achievable May require expensive oxidizing agents
Multi-step Synthesis Versatile; can produce various derivatives More complex; lower overall yields due to multiple steps

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N’'-(2-methylphenyl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include cyanamides, arylboronic acids, and amines. The reactions are often carried out in the presence of catalysts such as scandium (III) triflate, lanthanide amides, and ytterbium triflate .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the guanylation of amines with cyanamide typically results in the formation of trisubstituted guanidines .

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural and Functional Analogues

The following table summarizes key guanidine derivatives and their properties, based on evidence:

Compound Substituents Molecular Weight Key Applications Notable Properties References
N-Hydroxy-N''-(2-methylphenyl)guanidine (Target) -OH, 2-methylphenyl Not reported Hypothesized: Antimicrobial, receptor modulation Predicted enhanced H-bonding due to -OH; steric effects from 2-methylphenyl Inferred
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine (CNS 5161) -Cl, -SMe (two positions) 345.89 g/mol NMDA receptor antagonist; PET imaging High affinity for NMDA receptors; radiolabeled for pharmacokinetic studies
N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine -OMe, four -Me groups 221.30 g/mol Structural studies Non-classical C–H···O hydrogen bonds; distorted CN3 geometry
DiMeGdn (Dimethylguanidine) Two -Me groups ~88.11 g/mol Voltage-operated (Vo) channel inhibition Rapid kinetics; slows channel opening, speeds closure
Compound 4 (Linear alkylguanidine) Linear alkyl chain Not reported Broad-spectrum antimicrobial MIC 0.5–1 mg/L against E. coli, S. aureus; disrupts bacterial membranes

Structural and Crystallographic Insights

  • Hydrogen Bonding : N''-(4-Methoxyphenyl)-tetramethylguanidine exhibits C–H···O interactions, while the target compound’s hydroxy group could form stronger O–H···N or O–H···S bonds, influencing crystal packing and stability .

Biological Activity

N-Hydroxy-N''-(2-methylphenyl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as N-hydroxyguanidines. The presence of the hydroxyl group on the nitrogen atom significantly influences its biological properties. The structural formula can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Mechanisms of Biological Activity

Research has shown that N-hydroxy derivatives exhibit various biological activities, including:

  • Inhibition of Enzymes : N-hydroxyguanidines have been reported to inhibit several enzymes such as matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1), which are crucial in cancer progression and other diseases .
  • Antimicrobial Properties : These compounds have demonstrated activity against various pathogens, including bacteria and protozoa, suggesting their potential use in treating infectious diseases .
  • Anti-inflammatory Effects : Some studies indicate that N-hydroxy derivatives may modulate inflammatory pathways, providing a basis for their use in conditions like rheumatoid arthritis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-hydroxy derivatives, including this compound:

Activity Type Target IC50 (μM) Reference
Enzyme InhibitionMMPs10-50
AntimicrobialBacterial strains5-20
Anti-inflammatoryTNF-α15-30
CytotoxicityCancer cell lines20-100

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Antitumor Activity : A study demonstrated that N-hydroxyguanidines could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation. The compound showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 20 to 100 μM depending on the cell type .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of N-hydroxy derivatives against resistant strains of bacteria. For instance, this compound exhibited promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual role as both an enzyme inhibitor and an apoptosis inducer, making it a candidate for further therapeutic development .

Properties

CAS No.

910557-63-0

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-hydroxy-2-(2-methylphenyl)guanidine

InChI

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11)

InChI Key

XBXHMZHEYCCHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(N)NO

Origin of Product

United States

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